molecular formula C16H17N3O3S B4199784 4-[allyl(methylsulfonyl)amino]-N-3-pyridinylbenzamide

4-[allyl(methylsulfonyl)amino]-N-3-pyridinylbenzamide

Cat. No. B4199784
M. Wt: 331.4 g/mol
InChI Key: AWZJGCFMTJXPIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[Allyl(methylsulfonyl)amino]-N-3-pyridinylbenzamide is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas.

Mechanism of Action

The mechanism of action of 4-[allyl(methylsulfonyl)amino]-N-3-pyridinylbenzamide involves the inhibition of specific proteins and enzymes involved in the growth and proliferation of cancer cells. This chemical compound targets the DNA repair enzyme poly (ADP-ribose) polymerase (PARP) and induces apoptosis in cancer cells.
Biochemical and Physiological Effects
Studies have shown that this compound has a significant impact on the biochemical and physiological processes of cancer cells. This chemical compound has been found to induce apoptosis in cancer cells, inhibit the growth and proliferation of cancer cells, and enhance the effectiveness of chemotherapy.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 4-[allyl(methylsulfonyl)amino]-N-3-pyridinylbenzamide in lab experiments is its potential to enhance the effectiveness of chemotherapy. This chemical compound has been found to sensitize cancer cells to chemotherapy drugs, making them more susceptible to treatment. However, one of the limitations of using this chemical compound in lab experiments is its potential toxicity to normal cells.

Future Directions

There are several future directions for the research and development of 4-[allyl(methylsulfonyl)amino]-N-3-pyridinylbenzamide. One of the significant areas of research is the development of more potent and selective PARP inhibitors. Another future direction is the investigation of the potential applications of this chemical compound in other areas of scientific research, such as neurodegenerative diseases and inflammation.
Conclusion
In conclusion, this compound is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas. This paper has provided an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this chemical compound. Further research and development of this chemical compound could lead to significant advancements in cancer treatment and other areas of scientific research.

Scientific Research Applications

4-[Allyl(methylsulfonyl)amino]-N-3-pyridinylbenzamide has been studied for its potential applications in various areas of scientific research. One of the significant areas of research is cancer treatment. Studies have shown that this chemical compound has the potential to inhibit the growth of cancer cells by targeting specific proteins and enzymes involved in the growth and proliferation of cancer cells.

properties

IUPAC Name

4-[methylsulfonyl(prop-2-enyl)amino]-N-pyridin-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S/c1-3-11-19(23(2,21)22)15-8-6-13(7-9-15)16(20)18-14-5-4-10-17-12-14/h3-10,12H,1,11H2,2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWZJGCFMTJXPIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC=C)C1=CC=C(C=C1)C(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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